molecular formula C10H11NO2 B11914246 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde CAS No. 168845-44-1

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde

Cat. No.: B11914246
CAS No.: 168845-44-1
M. Wt: 177.20 g/mol
InChI Key: OXLCPNIZRXYMKL-UHFFFAOYSA-N
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Description

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is a fused heterocyclic compound that consists of a nitrogen-containing six-membered ring (dihydropyridine) and a cyclohexanone ring. This compound is part of the broader class of 5-oxo-hexahydroquinolines, which have garnered significant interest due to their diverse biological activities and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde typically involves multicomponent reactions (MCRs). One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction can be carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and the Hantzsch reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is unique due to the presence of both the aldehyde and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

CAS No.

168845-44-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-oxo-6,7,8,8a-tetrahydro-4aH-quinoline-8-carbaldehyde

InChI

InChI=1S/C10H11NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-2,5-8,10H,3-4H2

InChI Key

OXLCPNIZRXYMKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C=CC=NC2C1C=O

Origin of Product

United States

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